![molecular formula C17H23N3O2 B368113 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one CAS No. 890640-94-5](/img/structure/B368113.png)

2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one” is a compound that belongs to the benzimidazole class . Benzimidazole is a key heterocycle in therapeutic chemistry and its derivatives are mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

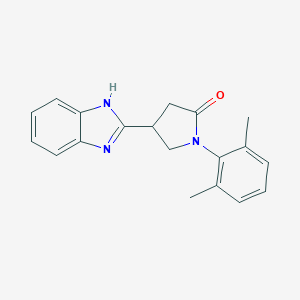

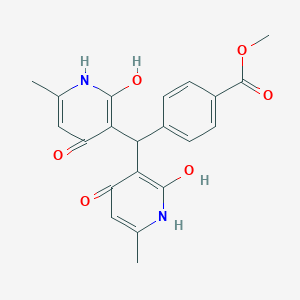

Molecular Structure Analysis

The molecular structure of benzimidazole compounds is significant in determining their properties and functions. Benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides, which allows it to easily interact with the biopolymers of living systems .

Chemical Reactions Analysis

Benzimidazoles are known to act as corrosion inhibitors for various metals in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have shown promising applications in biological and clinical studies . They have been used in targeted cancer therapy and as corrosion inhibitors . The specific targets would depend on the substitution pattern around the nucleus .

Mode of Action

For instance, in anticancer applications, the linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . In the case of corrosion inhibition, the inhibitory action depends on the concentration of the compound, double-layer capacitance, and resistance to charge transfer .

Biochemical Pathways

Benzimidazole derivatives have been known to affect various biochemical pathways depending on their specific targets and mode of action .

Pharmacokinetics

Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have shown a wide range of biological activities, including anticancer and corrosion inhibition .

Action Environment

It is known that the environment can significantly impact the effectiveness of benzimidazole derivatives .

Direcciones Futuras

Benzimidazole and its derivatives have been the focus of many research studies due to their wide range of biological activities . The future directions in this field could involve the design and synthesis of new benzimidazole-based compounds with enhanced properties and activities. The optimization of benzimidazole-based structures has resulted in marketed drugs, which are used as therapeutic agents in the treatment of various conditions .

Análisis Bioquímico

Biochemical Properties

It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Preliminary studies suggest that benzimidazole derivatives can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzimidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-[2-(Hydroxypropyl)benzimidazolyl]-1-piperidylethan-1-one vary with different dosages in animal models. Specific studies focusing on this compound are currently lacking

Propiedades

IUPAC Name |

2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-2-15(21)17-18-13-8-4-5-9-14(13)20(17)12-16(22)19-10-6-3-7-11-19/h4-5,8-9,15,21H,2-3,6-7,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVJSFUINFHYSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(3-methylphenoxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B368068.png)

![4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368073.png)

![1-[(1-Benzoyl-3-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B368081.png)

![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)

![(3-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368084.png)

![(4-Chlorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368087.png)

![(4-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B368090.png)

![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)

![{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368104.png)

![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)

![1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368108.png)

![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)